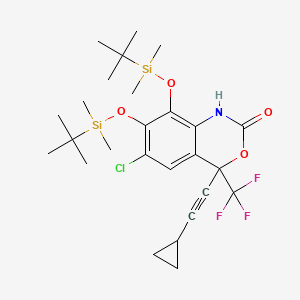
2,3-Diamino-3-prop-2-enylsulfanylprop-2-enenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-Diamino-3-prop-2-enylsulfanylprop-2-enenitrile is an organic compound characterized by the presence of amino groups, a sulfanyl group, and a nitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Diamino-3-prop-2-enylsulfanylprop-2-enenitrile typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the use of aziridine intermediates, which undergo regioselective ring-opening reactions with nucleophiles. For example, N-protected (aziridin-2-yl)methylphosphonates can be used as starting materials, which are then treated with nucleophiles such as trimethylsilyl azide to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
2,3-Diamino-3-prop-2-enylsulfanylprop-2-enenitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Primary amines.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
2,3-Diamino-3-prop-2-enylsulfanylprop-2-enenitrile has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials and polymers
Mechanism of Action
The mechanism of action of 2,3-Diamino-3-prop-2-enylsulfanylprop-2-enenitrile involves its interaction with specific molecular targets. The amino groups can form hydrogen bonds with biological macromolecules, while the nitrile group can participate in electrophilic reactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2,3-Diamino-3-(phenylsulfanyl)prop-2-enenitrile: Similar structure but with a phenyl group instead of a prop-2-enyl group.
2-Amino-3-hydroxypropylphosphonates: Contains amino and hydroxy groups but lacks the sulfanyl and nitrile groups.
Uniqueness
2,3-Diamino-3-prop-2-enylsulfanylprop-2-enenitrile is unique due to the combination of amino, sulfanyl, and nitrile groups in its structure.
Properties
Molecular Formula |
C6H9N3S |
|---|---|
Molecular Weight |
155.22 g/mol |
IUPAC Name |
2,3-diamino-3-prop-2-enylsulfanylprop-2-enenitrile |
InChI |
InChI=1S/C6H9N3S/c1-2-3-10-6(9)5(8)4-7/h2H,1,3,8-9H2 |
InChI Key |
UGEIPHKFDYDFBX-UHFFFAOYSA-N |
Canonical SMILES |
C=CCSC(=C(C#N)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



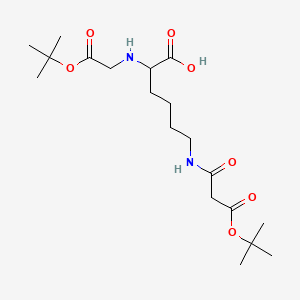
![2-[(S)-(Diphenylmethyl)sulfinyl-d10]-acetic Acid Methyl Ester](/img/structure/B13838402.png)

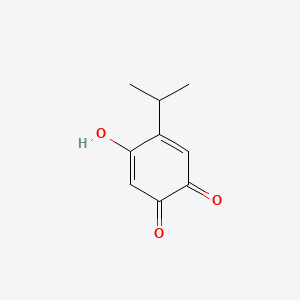
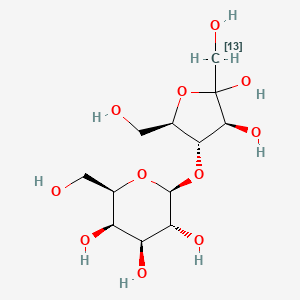
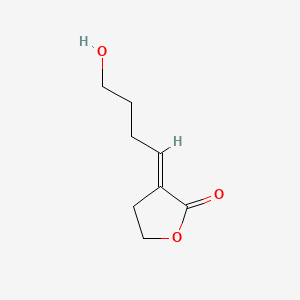
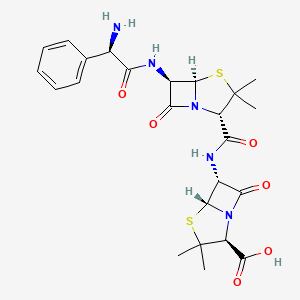
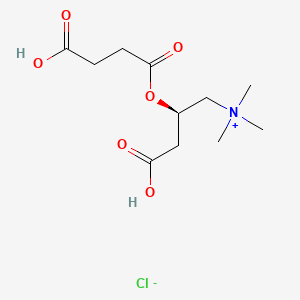
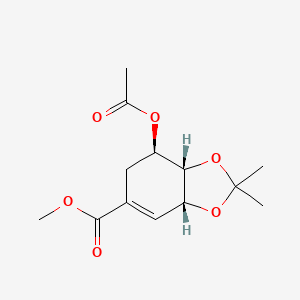
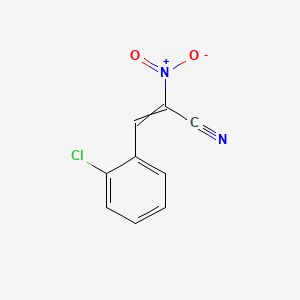
![[(2R,4aR,6R,7R,8S,8aR)-6-[[(5R,5aS,8aR,9R)-9-(3,5-dimethoxy-4-phosphonooxyphenyl)-7-oxo-5a,8,8a,9-tetrahydro-5H-[1]benzofuro[6,5-f][1,3]benzodioxol-5-yl]oxy]-2-methyl-7-[2-(2,3,4,5,6-pentafluorophenoxy)acetyl]oxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl] 2-(2,3,4,5,6-pentafluorophenoxy)acetate](/img/structure/B13838434.png)

